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Compound of Interest

Compound Name: 2,2'-Biphenyldiamine

Cat. No.: B072990 Get Quote

Spectroscopic Profile of 2,2'-Diaminobiphenyl: A
Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,2'-Diaminobiphenyl, a key intermediate in various chemical syntheses. The following sections

detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2'-Diaminobiphenyl.

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 1: FTIR Spectral Data for 2,2'-Diaminobiphenyl
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Wavenumber (cm⁻¹) Assignment Intensity

3450 - 3300
N-H Stretch (Asymmetric &

Symmetric)
Strong

3050 - 3000 Aromatic C-H Stretch Medium

1620 - 1580 N-H Bend (Scissoring) Medium

1580 - 1450 Aromatic C=C Stretch Strong

1335 - 1250 Aromatic C-N Stretch Strong

750 - 730
Out-of-plane C-H Bend (ortho-

disubstituted)
Strong

Data interpreted from typical values for aromatic amines and biphenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for 2,2'-Diaminobiphenyl (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.20 - 6.70 Multiplet 8H Aromatic Protons

3.60 Broad Singlet 4H Amine (NH₂) Protons

Data is estimated based on spectra of similar aromatic amines and biphenyl derivatives. Actual

chemical shifts may vary.

Table 3: ¹³C NMR Spectral Data for 2,2'-Diaminobiphenyl
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Chemical Shift (δ, ppm) Assignment

143.5 C-NH₂

131.0 Aromatic CH

129.5 Aromatic CH

125.0 Aromatic C (ipso)

119.0 Aromatic CH

116.0 Aromatic CH

Data is estimated based on known spectra of substituted biphenyl compounds.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,2'-Diaminobiphenyl (Electron Ionization)

m/z Relative Intensity (%) Assignment

184 100 [M]⁺ (Molecular Ion)

183 25 [M-H]⁺

167 50 [M-NH₃]⁺

154 15 [M-2NH₂]⁺

139 10 [C₁₁H₇]⁺

92 30 [C₆H₆N]⁺

Data obtained from the NIST WebBook.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.
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Fourier-Transform Infrared (FTIR) Spectroscopy: KBr
Pellet Method

Sample Preparation: A small amount of solid 2,2'-Diaminobiphenyl (1-2 mg) is finely ground

in an agate mortar and pestle.

Mixing: The ground sample is then intimately mixed with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr).

Pellet Formation: The mixture is transferred to a pellet die and subjected to high pressure

(typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure

KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of solid 2,2'-Diaminobiphenyl is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR

tube.

Referencing: A small amount of a reference standard, typically tetramethylsilane (TMS), is

added to the solution to provide a reference signal at 0 ppm.

Data Acquisition: The NMR tube is placed in the NMR spectrometer.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, and number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually

required.

Mass Spectrometry: Electron Ionization (EI)
Sample Introduction: A small amount of solid 2,2'-Diaminobiphenyl is introduced into the

mass spectrometer, typically via a direct insertion probe. The sample is then heated to
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induce vaporization.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion as a function of its m/z value.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,2'-Diaminobiphenyl.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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